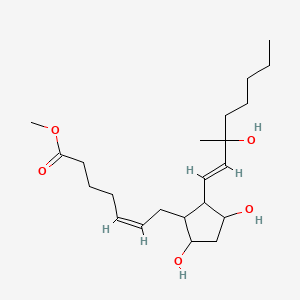
Carboprost Methylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboprost Methylate is an organic compound with the chemical formula C22H38O5. It is primarily used as a prostaglandin analog, specifically a derivative of prostaglandin F2α. This compound is known for its ability to stimulate uterine contractions and is commonly used in medical settings for inducing labor and controlling postpartum hemorrhage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carboprost Methylate involves several steps, starting from the core structure of prostaglandin F2α. One common method includes the alkylation of an enone intermediate in the presence of a chiral auxiliary using a Grignard reagent. This is followed by separation of the methyl ester epimers through gravity silica gel chromatography. The final product is obtained by forming the tromethamine salt using a solid tromethamine base .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to remove impurities like 5,6-trans isomers and 15-epi isomers .
Chemical Reactions Analysis
Types of Reactions
Carboprost Methylate undergoes various chemical reactions, including:
Reduction: Reduction of the lactone group using diisobutylaluminum hydride is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diisobutylaluminum hydride is used for reducing the lactone group.
Substitution: Reagents like methyl Grignard reagent or trimethylaluminum are used for alkylation.
Major Products
The major products formed from these reactions include various epimers and isomers of this compound, which are then purified to obtain the desired compound .
Scientific Research Applications
Carboprost Methylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin analogs and their synthetic pathways.
Biology: Investigated for its role in cellular signaling and its effects on smooth muscle contraction.
Medicine: Widely used for inducing labor, controlling postpartum hemorrhage, and as an abortifacient.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Carboprost Methylate exerts its effects by binding to prostaglandin E2 receptors, leading to myometrial contractions. This action is crucial for inducing labor or expelling the placenta. The compound mimics the natural prostaglandins in the body, which play a role in various physiological processes, including the regulation of blood pressure and muscle contractions .
Comparison with Similar Compounds
Similar Compounds
Dinoprost (PGF2α): Another prostaglandin analog used for similar medical applications.
Misoprostol: A synthetic prostaglandin E1 analog used for preventing gastric ulcers and inducing labor.
Dinoprostone (PGE2): Used for cervical ripening and labor induction.
Uniqueness
Carboprost Methylate is unique due to its specific structure, which includes a methyl group at the C-15 position. This modification enhances its stability and activity compared to other prostaglandin analogs. Additionally, its ability to induce strong uterine contractions makes it particularly effective for controlling postpartum hemorrhage and inducing labor .
Properties
Molecular Formula |
C22H38O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (Z)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+ |
InChI Key |
QQCOAAFKJZXJFP-MZIYWGQSSA-N |
Isomeric SMILES |
CCCCCC(C)(/C=C/C1C(CC(C1C/C=C\CCCC(=O)OC)O)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)

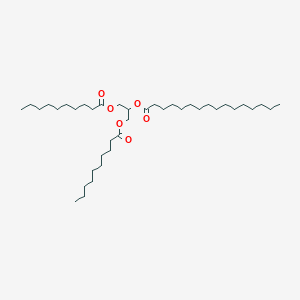
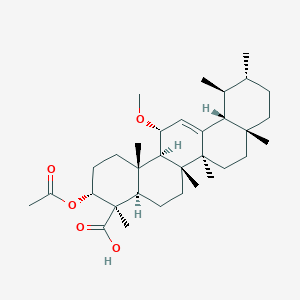
![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)



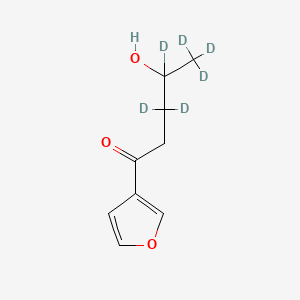
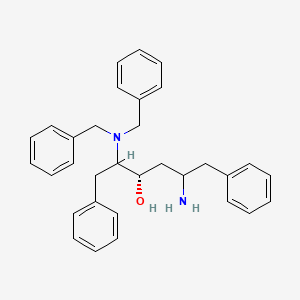
![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![Benzo[c]phenanthren-5-ylboronic acid](/img/structure/B13407031.png)
![(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407032.png)
